

A Comprehensive Technical Guide to **tert-Butyl (2-Hydroxy-1-phenylethyl)carbamate**

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Compound of Interest

Compound Name: *tert-Butyl (2-hydroxy-1-phenylethyl)carbamate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a key chiral building block in organic synthesis, holds significant importance in the fields of medicinal chemistry and drug development. Its structure, featuring a carbamate protecting group and a versatile phenylglycinol core, makes it an invaluable intermediate for the synthesis of a wide array of biologically active molecules and pharmaceuticals. The carbamate moiety, in particular, is a crucial structural element in numerous approved therapeutic agents, where it can serve as a stable peptide bond surrogate, enhance metabolic stability, and improve pharmacokinetic profiles^{[1][2]}. This technical guide provides an in-depth overview of **tert-butyl (2-hydroxy-1-phenylethyl)carbamate**, including its chemical properties, detailed synthetic protocols, and its applications in the synthesis of chiral compounds and drug discovery.

Chemical Identity and Properties

The IUPAC name for this compound is *tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate*^[3]. It is also commonly referred to as *N*-Boc-DL-phenylglycinol. The compound exists as racemic or as individual enantiomers, with the stereospecific IUPAC name being, for example, *tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate*^[4].

Table 1: Physicochemical Properties^[3]

Property	Value
Molecular Formula	C ₁₃ H ₁₉ NO ₃
Molecular Weight	237.29 g/mol
Monoisotopic Mass	237.13649347 Da
XLogP3	1.8
Physical Form	Crystal - Powder [4]
Storage Temperature	Room Temperature [4]

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	238.14377	156.0
[M+Na] ⁺	260.12571	160.7
[M-H] ⁻	236.12921	157.9
[M+NH ₄] ⁺	255.17031	172.7
[M+K] ⁺	276.09965	159.4
[M+H-H ₂ O] ⁺	220.13375	149.9

Synthesis and Experimental Protocols

The synthesis of **tert-butyl (2-hydroxy-1-phenylethyl)carbamate** and its enantiopure forms is well-established, often starting from the corresponding amino acid, phenylglycine.

Synthesis of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

This protocol details the synthesis starting from (S)-phenylglycine.

Experimental Protocol:

- Reduction of (S)-Phenylglycine:
 - An oven-dried, 3-L, three-necked, round-bottomed flask is equipped with a nitrogen inlet adapter, a rubber septum, a 200-mL pressure-equalizing dropping funnel, and a magnetic stirring bar.
 - The flask is flushed with nitrogen and charged with sodium borohydride (30.0 g, 0.793 mol, 2.4 equiv) and 500 mL of anhydrous THF.
 - The resulting suspension is cooled in an ice bath and stirred rapidly.
 - A solution of iodine (83.9 g, 0.331 mol, 1.0 equiv) in 150 mL of anhydrous THF is added dropwise over 1.5 hours.
 - (S)-phenylglycine (50.0 g, 0.331 mol, 1.0 equiv) is then added in small portions.
 - The reaction mixture is heated at reflux under nitrogen for 18 hours.
 - After cooling, 60 mL of methanol is cautiously added.
 - The mixture is then concentrated under reduced pressure.
- Boc Protection:
 - The crude amino alcohol is dissolved in 250 mL of anhydrous THF and triethylamine (48.9 mL, 0.347 mol, 1.05 equiv) is added.
 - Di-tert-butyl dicarbonate (72.9 g, 0.334 mol, 1.01 equiv) is added portionwise, followed by 200 mL of anhydrous THF.
 - The reaction mixture is stirred at room temperature for 12 hours.
 - The solvent is removed in vacuo to yield the crude product, which can be purified by crystallization to afford tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate as white needles.

General Synthesis of Carbamates

A general and convenient one-step method for preparing carbamates from alcohols involves the use of sodium cyanate and trifluoroacetic acid.

Experimental Protocol:

- A solution of the alcohol (e.g., t-butyl alcohol, 0.20 mole) in benzene is placed in a three-necked flask.
- Sodium cyanate (0.40 mole) is added to the solution.
- Trifluoroacetic acid (0.42 mole) is added dropwise while stirring slowly.
- The reaction is stirred for several hours, typically overnight.
- Water is added, and the organic layer is separated.
- The organic extract is washed with aqueous sodium hydroxide and water, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the carbamate^[5].

Role in Drug Development and Medicinal Chemistry

The carbamate functional group is a cornerstone in modern drug design, offering a stable and versatile scaffold^{[1][2]}. **tert-Butyl (2-hydroxy-1-phenylethyl)carbamate**, as a chiral building block, is instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

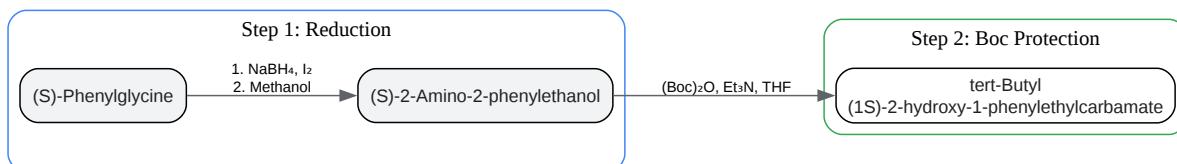
The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions^[1]. This allows for selective reactions at other functional groups within a molecule.

Derivatives of **tert-butyl (2-hydroxy-1-phenylethyl)carbamate** have shown promise in exhibiting biological activity. For instance, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug indomethacin^{[6][7]}.

Visualized Workflows and Pathways

Synthetic Pathway

The following diagram illustrates the synthetic pathway for **(S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate** starting from **(S)-phenylglycine**.

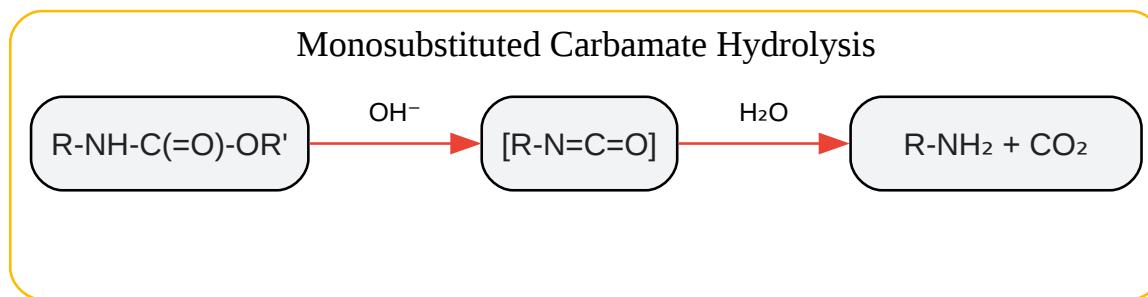


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Caption: Synthetic route to **(S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate**.

General Hydrolysis of Carbamates

The carbamate linkage can undergo hydrolysis, particularly under basic conditions. The mechanism differs for monosubstituted and disubstituted carbamates[1].



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Caption: Base-catalyzed hydrolysis mechanism for monosubstituted carbamates.

Conclusion

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is a fundamentally important molecule for chemists and pharmaceutical scientists. Its utility as a chiral precursor, enabled by the reliable Boc protecting group strategy, provides access to a multitude of complex and stereochemically defined molecules. The synthetic routes are well-documented and scalable, ensuring its availability for research and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of chiral building blocks like **tert-butyl (2-hydroxy-1-phenylethyl)carbamate** in the drug discovery pipeline is set to increase. Further exploration of its derivatives is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

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